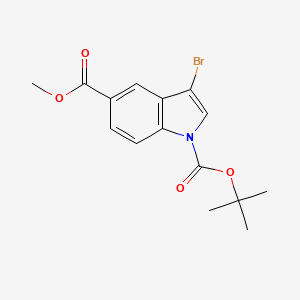

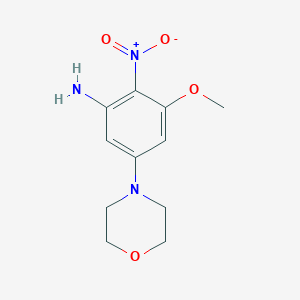

![molecular formula C16H16N2O3 B6298910 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 2323068-70-6](/img/structure/B6298910.png)

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

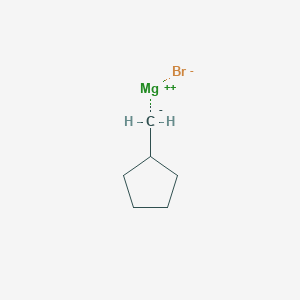

“2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one” is a chemical compound that belongs to the class of dibenzoxazepines . Dibenzoxazepines are a group of organic compounds containing a dibenzo[b,f][1,4]oxazepine moiety, which consists of two benzene connected by an oxazepine .

Synthesis Analysis

The synthesis of dibenzoxazepinamines, which includes “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one”, has been developed using a base-promoted protocol . The process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, yielding good to excellent yields of the corresponding heterocycles . Notably, only K3PO4 or K2CO3 was required as the promoter here, and the reaction can be easily performed on a large scale .Molecular Structure Analysis

The molecular structure of “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one” is characterized by a dibenzo[b,f][1,4]oxazepine unit . This unit is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom . The exact structure and properties of this specific compound would require further analysis.Chemical Reactions Analysis

Dibenzoxazepines, including “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one”, can undergo various chemical reactions. For instance, they can undergo highly efficient asymmetric hydrogenation with chiral cationic ruthenium diamine catalysts . This process results in diverse chiral seven-membered N-heterocycles with excellent results .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

10Ar-DBA shares structural similarities with carbamazepine, a well-known antiepileptic drug. Researchers have explored its potential as an anticonvulsant, mood stabilizer, or even anxiolytic agent. The dibenzoazepine framework offers a versatile scaffold for designing novel pharmaceuticals .

Organic Light-Emitting Diodes (OLEDs)

Compounds based on the 10,11-dihydro-5H-dibenzo[b,f]azepine core have been investigated as host materials for OLEDs. Their high triplet energy levels and suitable frontier molecular orbital energy levels make them promising candidates for green and red OLEDs .

Synthetic Methodology

The development of synthetic routes to 10Ar-DBAs is an active area of research. Notably, a method involving pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline has been successful. This approach avoids over-addition products and enables the formation of the desired 10-arylated dibenzoazepines .

Diverse Heterocyclic Derivatives

Researchers have explored switchable solvent-controlled divergent synthesis to access both pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives from the same starting materials. The judicious choice of reaction solvents allows for regioselective tuning of product formation .

Base-Promoted Synthesis

Starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, an interesting base-promoted protocol yields dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines. Good to excellent yields of these heterocycles have been achieved .

Orientations Futures

The future directions for the research and application of “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one” and similar compounds are promising. They have potential applications in the development of organic light-emitting diodes (OLEDs) . Moreover, their synthesis methods, such as the base-promoted protocol, can be further optimized for large-scale production . The development of chiral cationic ruthenium diamine catalysts for their asymmetric hydrogenation also opens up new possibilities for the synthesis of diverse chiral seven-membered N-heterocycles .

Propriétés

IUPAC Name |

8-amino-5-(2-methoxyethyl)benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-9-8-18-13-4-2-3-5-15(13)21-14-7-6-11(17)10-12(14)16(18)19/h2-7,10H,8-9,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPKNXFYQXUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

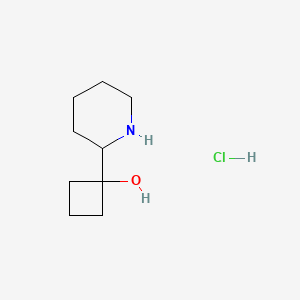

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)

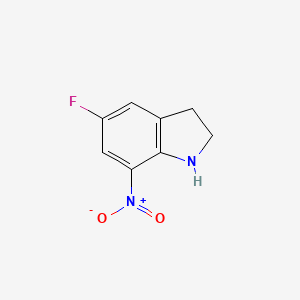

![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

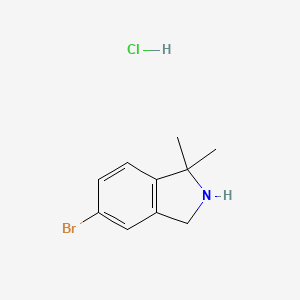

![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)